3-Ethylxanthine

Bronchodilation Safety Pharmacology Cardiac Stimulation

Why choose 3-Ethylxanthine over generic theophylline? N-3 substitution eliminates first-pass metabolism—100% urinary recovery of unchanged drug ensures stable, predictable plasma concentrations for clean PK/PD modeling. Head-to-head studies confirm a 2-2.5× higher safety margin against emesis and convulsions versus theophylline, critical for conscious animal assays. As a cAMP-selective PDE inhibitor (weaker on cGMP PDE), it enables mechanistic dissection of cyclic nucleotide pathways in smooth muscle research. Ideal for adenosine receptor subtyping studies requiring distinct A1/A2 fingerprints. Request your batch today for reproducible, artifact-free data.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 41078-01-7
Cat. No. B3052408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylxanthine
CAS41078-01-7
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)NC1=O)NC=N2
InChIInChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13)
InChIKeyOTUCSVCIIQRSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylxanthine (CAS 41078-01-7): A Tool Compound for Differentiated Xanthine Research


3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is a synthetic alkylxanthine derivative primarily utilized as a pharmacological tool compound to study adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. As a close structural analog of theophylline (1,3-dimethylxanthine), it belongs to the class of N-3-substituted xanthines, which exhibit distinct pharmacological profiles compared to their N-1 and N-3 disubstituted counterparts, such as altered PDE subtype selectivity and metabolic stability [1]. Its molecular formula is C7H8N4O2, with a molecular weight of 180.16 g/mol .

Why 3-Ethylxanthine is Not Simply Interchangeable with Theophylline or Other Xanthines


Substitution at the N-3 position of the xanthine core, rather than N-1 or N-1/N-3, confers a fundamentally different pharmacological and metabolic profile. While theophylline (1,3-dimethylxanthine) is a well-known but narrow therapeutic window bronchodilator, 3-ethylxanthine exhibits a distinct lack of metabolism, leading to highly predictable pharmacokinetics and a superior safety margin, effectively eliminating the risk of emetic and convulsive side effects seen with theophylline [1]. Furthermore, the absence of an N-1 methyl group dramatically alters PDE isoform inhibitory potency, as demonstrated by head-to-head comparisons showing 1-methyl-3-alkylxanthines are significantly more potent cGMP PDE inhibitors than their corresponding 3-alkylxanthines [2]. This makes generic substitution between these compounds invalid for applications requiring specific pharmacological or pharmacokinetic properties.

Quantitative Evidence for Selecting 3-Ethylxanthine Over Analogs


3-Ethylxanthine Possesses a 2-2.5x Higher Safety Margin than Theophylline for Bronchodilation

3-Ethylxanthine is reported to be equipotent to theophylline as a bronchodilator and cardiac stimulant. Crucially, it exhibits a markedly superior safety profile. In direct comparative toxicology studies, no emetic or other toxic effects were observed for 3-ethylxanthine at doses up to 2 to 2.5 times higher than the doses at which theophylline produced vomiting, convulsions, and death [1]. This establishes a quantifiable therapeutic window advantage for 3-ethylxanthine.

Bronchodilation Safety Pharmacology Cardiac Stimulation

3-Ethylxanthine Exhibits Complete Metabolic Stability Unlike Theophylline, Yielding Predictable Pharmacokinetics

A critical differentiator for in vivo studies is that 3-ethylxanthine is not metabolized. Unlike theophylline, which undergoes extensive hepatic metabolism by CYP1A2 (demethylation to 3-ethylxanthine is actually a minor theophylline metabolite pathway), exogenously administered 3-ethylxanthine is excreted 100% unchanged in urine [1]. This metabolic inertness eliminates inter-individual pharmacokinetic variability, a major source of complication in theophylline research.

Drug Metabolism Pharmacokinetics Cytochrome P450

3-Alkylxanthines Like 3-Ethylxanthine Are Significantly Less Potent cGMP PDE Inhibitors Than 1-Methyl-3-Alkylxanthines

In a direct comparison of purified cyclic GMP phosphodiesterase (PDE) from guinea-pig trachealis muscle, all five tested 1-methyl-3-alkylxanthines were more potent inhibitors than their corresponding 3-alkylxanthine counterparts [1]. For example, the 3-alkylxanthine 3-methylxanthine has a reported IC50 of 920 μM for inhibiting cGMP PDE in this tissue [2], and its 1-methyl congener theophylline (1-methyl-3-methylxanthine) is substantially more potent. This study establishes a clear structure-activity relationship (SAR) where N-1 methylation dramatically increases cGMP PDE inhibitory potency, a property that can be exploited or avoided by selecting the correct tool compound.

Phosphodiesterase Inhibition cGMP PDE Airway Smooth Muscle Relaxation

3-Ethylxanthine's N-3 Substitution Confers Distinct Adenosine A1/A2 Antagonist Selectivity Compared to Theophylline

Extensive SAR studies on xanthine adenosine antagonists reveal that substituent position and size critically determine A1 vs. A2 receptor affinity. While theophylline (1,3-dimethylxanthine) acts as a non-selective adenosine antagonist, 3-substituted xanthines generally display a different selectivity profile [1]. Specifically, 3-ethylxanthine's single N-3 ethyl group confers different steric and electronic interactions within the receptor binding pocket compared to the 1,3-dimethyl substitution of theophylline, leading to altered Ki values at adenosine A1 and A2 receptors [1].

Adenosine Receptor Antagonism Receptor Binding Structure-Activity Relationship

High-Impact Research Scenarios for 3-Ethylxanthine Based on Its Differentiated Profile


In Vivo Bronchodilation and Cardiac Stimulation Studies Minimizing Emetic Confounds

Researchers studying in vivo bronchorelaxation or cardiac inotropy can use 3-ethylxanthine as a theophylline-equivalent in terms of efficacy, but with a 2-2.5x higher safety margin against emesis and convulsions [1]. This is critical for behavioral or physiological assays in conscious animal models where vomiting or CNS excitation would introduce significant artifacts. Its lack of metabolism (100% urinary recovery) also ensures stable and predictable plasma concentrations, simplifying dose-response modeling [1].

Investigating Specific cGMP vs. cAMP PDE-Mediated Pathways in Smooth Muscle

The finding that 3-alkylxanthines are weaker cGMP PDE inhibitors than their 1-methyl counterparts [2] makes 3-ethylxanthine a valuable tool for studying smooth muscle relaxation mechanisms. By using 3-ethylxanthine as a 'cAMP-selective' PDE inhibitor relative to theophylline (a dual cAMP/cGMP inhibitor), researchers can dissect the contribution of each cyclic nucleotide pathway to overall tissue relaxation, particularly in airway and vascular tissues [2].

Unambiguous Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Without Active Metabolites

For PK/PD studies requiring a clean background, 3-ethylxanthine's metabolic inertness (100% urinary recovery of unchanged drug) [1] is invaluable. Unlike theophylline, which is metabolized by CYP1A2 into multiple active and inactive metabolites that complicate PK/PD correlations, 3-ethylxanthine provides a direct link between administered dose, plasma concentration, and pharmacological effect. This makes it an ideal model compound for teaching or validating PK/PD modeling frameworks.

Probing Adenosine A1 vs. A2 Receptor Subtype Contributions in Neurological Models

The distinct adenosine receptor antagonist fingerprint of 3-substituted xanthines compared to 1,3-disubstituted xanthines like theophylline [3] allows researchers to probe the functional roles of adenosine receptor subtypes in the CNS. 3-Ethylxanthine can be used to discriminate A1- from A2-mediated effects on neurotransmitter release, sedation, or neuroprotection, especially when used in comparative studies alongside non-selective antagonists like theophylline [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.